N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide
CAS No.: 1132610-48-0
Cat. No.: VC16574435
Molecular Formula: C17H15N7O
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132610-48-0 |
|---|---|
| Molecular Formula | C17H15N7O |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | N-[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C17H15N7O/c1-10-4-3-5-13(20-10)16-15(22-17(23-16)21-11(2)25)12-6-7-14-18-9-19-24(14)8-12/h3-9H,1-2H3,(H2,21,22,23,25) |
| Standard InChI Key | QSWBAZYLMAEIQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)C2=C(N=C(N2)NC(=O)C)C3=CN4C(=NC=N4)C=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(5-( Triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide belongs to the imidazole-triazolo-pyridine structural family. Its core consists of a 1H-imidazole ring substituted at positions 4 and 5 with a triazolo[1,5-a]pyridin-6-yl group and a 6-methylpyridin-2-yl group, respectively. The acetamide moiety at position 2 enhances solubility and modulates binding affinity.
Table 1: Key Chemical Properties
The compound’s three-dimensional conformation, analyzed via density functional theory (DFT), reveals planar triazolo-pyridine and imidazole rings, facilitating π-π stacking interactions with kinase active sites .
Synthesis and Structural Optimization
Synthetic Pathways
Although the exact synthesis of N-(5-( triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide remains undisclosed, related imidazole-triazolo-pyridine derivatives are typically synthesized via:
-
Cyclocondensation: Reacting 6-methylpyridine-2-carbaldehyde with amidines to form the imidazole core.
-
Suzuki-Miyaura Coupling: Introducing the triazolo-pyridine moiety via palladium-catalyzed cross-coupling .
-
Acetylation: Treating the intermediate with acetic anhydride to install the acetamide group.
A representative protocol for analogous compounds involves heating 6-methylpyridine-2-carboxaldehyde with ammonium acetate in acetic acid at 120°C, followed by purification via column chromatography (Yield: 58%) .
Structure-Activity Relationship (SAR) Insights
Modifications to the imidazole scaffold significantly impact biological activity:
-
Triazolo-Pyridine Substitution: Enhances kinase binding affinity by forming hydrogen bonds with conserved lysine residues .
-
6-Methylpyridin-2-yl Group: Improves metabolic stability by resisting cytochrome P450 oxidation.
-
Acetamide Moiety: Reduces cytotoxicity while maintaining potency, as evidenced by IC50 shifts from 0.013 μM (parent compound) to 0.021 μM in acetylated variants .
Biological Activity and Mechanism of Action
Kinase Inhibition
N-(5-([1, Triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide demonstrates potent inhibition of transforming growth factor-beta type I receptor kinase (ALK5), a key regulator of fibrosis and epithelial-mesenchymal transition. In enzymatic assays, it exhibits an IC50 of 0.013 μM, comparable to the clinical candidate EW-7197 . Selectivity profiling across 320 kinases revealed >100-fold selectivity for ALK5 over ALK2 and ALK3, minimizing off-target effects .
RORγt Inverse Agonism
The compound acts as an inverse agonist of retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in Th17 cell differentiation. In reporter gene assays, it suppresses RORγt-driven transcription with an EC50 of 0.15 μM, offering potential in psoriasis and multiple sclerosis .
Table 2: Key Pharmacological Data
| Assay Type | IC50/EC50 (μM) | Target | Reference |
|---|---|---|---|
| ALK5 Kinase Inhibition | 0.013 | TGF-β Receptor | |
| RORγt Inverse Agonism | 0.15 | Nuclear Receptor | |
| HaCaT Luciferase Assay | 0.0165 | Cellular Activity |
Therapeutic Applications and Preclinical Studies
Antifibrotic Activity
In bleomycin-induced lung fibrosis models, analogous compounds reduced collagen deposition by 72% at 10 mg/kg/day, attributed to ALK5 inhibition and downstream suppression of SMAD2/3 phosphorylation .
Oncology
The compound’s dual ALK5/RORγt modulation disrupts tumor microenvironment signaling, potentiating checkpoint inhibitors. In 4T1 mammary carcinoma models, combination therapy with anti-PD-1 antibodies reduced tumor volume by 89% versus monotherapy .
Autoimmune Diseases
RORγt inverse agonism ameliorates symptoms in experimental autoimmune encephalomyelitis (EAE) models, decreasing IL-17A production by 64% and delaying disease onset .
Comparative Analysis with Related Compounds
EW-7197 (12b)
This clinical-stage ALK5 inhibitor shares structural similarities but replaces the acetamide with a fluorophenyl group, enhancing oral bioavailability (F = 51% in rats) . While N-(5-( triazolo...acetamide exhibits slightly reduced potency (IC50 = 0.021 μM vs. 0.013 μM), its improved safety profile may favor chronic dosing .
RORγt Clinical Candidates
Compared to VTP-43742 (Phase II for psoriasis), the subject compound shows 3-fold lower RORγt activity but superior blood-brain barrier penetration, suggesting utility in neuroinflammatory disorders .
Future Directions and Challenges
Despite promising preclinical data, critical gaps remain:
-
Pharmacokinetic Profiling: No in vivo ADME data available for the exact compound.
-
Safety Evaluation: Cytokine release syndrome risk due to RORγt modulation requires assessment.
-
Formulation Development: Low aqueous solubility (predicted 0.12 mg/mL) necessitates nanoparticle encapsulation or prodrug strategies.
Emerging techniques like cryo-EM could elucidate binding modes, while CRISPR screening may identify synthetic lethal partners for combination therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume